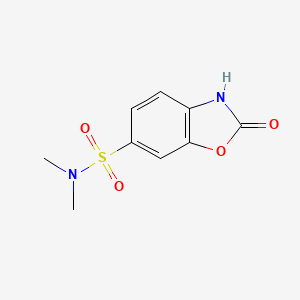

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a chemical compound with the CAS Number: 51550-67-5. It has a molecular weight of 242.26 and is stored at room temperature. The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a powder that is stored at room temperature. It has a molecular weight of 242.26 .Applications De Recherche Scientifique

- Researchers have investigated the antibacterial potential of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide. It was docked with Ampicillin-CTX-M-15, revealing favorable binding interactions with targeted amino acids . Further studies could explore its efficacy against specific bacterial strains.

- The compound’s synthesis and characterization involved single crystal XRD analysis, revealing its structural features. Intermolecular interactions, including hydrogen bonding and π-ring interactions, contribute to its supramolecular assembly . Investigating its self-assembly behavior and host-guest interactions could be valuable.

- Quantum parameters of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide were explored using computational methods. The HOMO orbitals are located at heteroatoms, while LUMO orbitals reside in the benzene ring . Further quantum mechanical studies could elucidate its electronic properties.

- Analogous compounds containing the 4-aminoantipyrine moiety have been tested for biological effects, including analgesic, anti-inflammatory, and anticancer activities . Investigating the specific biological targets and mechanisms could provide insights.

- N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide shares structural features with indole derivatives. Indoles are prevalent in medicinal chemistry and exhibit diverse biological activities . Exploring its potential as an indole scaffold could be fruitful.

- The compound’s synthesis involved 4-aminoantipyrine and benzoylisothiocynate . Researchers could explore its reactivity in other synthetic transformations or use it as a building block for novel heterocyclic compounds.

Antibacterial Activity

Supramolecular Chemistry

Theoretical Calculations

Biological Activity

Indole Derivatives

Synthetic Applications

Safety and Hazards

Orientations Futures

The future applications of “N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” could be vast, given its potential use in n-type doping. It could be used in the fabrication of electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Mécanisme D'action

Mode of Action

The mode of action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with its targets, leading to changes in the biochemical processes of the body. It is suggested that it acts as a reagent for the reductive transformation of organic compounds . Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Pharmacokinetics

It is generally considered to be air stable , which may influence its bioavailability.

Result of Action

It is known to show conductivity of 2 × 10 −3 S/cm as a dopant , suggesting it may have an impact on electrical conductivity in certain applications.

Action Environment

The action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can be influenced by environmental factors. It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . These characteristics suggest that its action, efficacy, and stability may be influenced by the chemical environment in which it is used.

Propriétés

IUPAC Name |

N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRKAUUABLFZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)

![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)

![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)

![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)